N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 681268-23-5
Cat. No.: VC7212868
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681268-23-5 |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.45 |
| IUPAC Name | N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H19N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) |
| Standard InChI Key | CSSNVLUMBJOZKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4)C |
Introduction
Molecular Formula
The exact molecular formula is derived from the described structure but was not explicitly provided in the query. The molecular weight and formula can be calculated based on the substituents.
Pharmaceutical Research
Compounds containing thienopyrazole scaffolds are known for their diverse biological activities:
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Anti-inflammatory Properties: Similar structures have been investigated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .
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Anticancer Activity: Related compounds have shown cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
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Thrombopoietin Receptor Agonists: Certain derivatives have been studied for their ability to enhance platelet production .
Synthetic Intermediates
The compound's functional groups make it a valuable intermediate for synthesizing more complex molecules with pharmaceutical relevance.
General Synthetic Route
Synthesizing such compounds typically involves:
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Formation of the Thienopyrazole Core:
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Cyclization reactions involving sulfur-containing precursors and hydrazines.
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Oxidation steps to introduce sulfonyl functionalities.
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Attachment of Substituents:
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Electrophilic substitution or coupling reactions to add the dimethylphenyl group.
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Amidation reactions to attach the benzamide moiety.
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Example Reaction Conditions
While specific methods for this compound were not detailed in the sources, similar compounds are synthesized using:
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Reflux in polar solvents (e.g., ethanol or DMF) with acid or base catalysts.
Solubility
Compounds with benzamide and sulfonyl groups often exhibit moderate solubility in polar organic solvents like DMSO or methanol.
Stability
The presence of dioxido groups suggests oxidative stability under standard conditions but potential reactivity under strong reducing environments.
Research Findings
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